

Application Notes and Protocols for Long-Term Preclinical Administration of Veverimer

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Compound of Interest

Compound Name: **Veverimer**
Cat. No.: **B611672**

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These application notes provide detailed protocols for the long-term administration of **Veverimer** in preclinical research settings, targeting researchers, scientists, and drug development professionals. The methodologies are based on published preclinical studies and established best practices for chronic dosing in rodent models.

Introduction

Veverimer is a non-absorbed, orally administered polymer designed to bind hydrochloric acid (HCl) in the gastrointestinal tract.^{[1][2][3][4][5][6][7]} By sequestering HCl, **Veverimer** leads to a net increase in serum bicarbonate, offering a potential treatment for metabolic acidosis, a common complication of chronic kidney disease (CKD).^{[1][2][3][5][8]} Preclinical studies in animal models of CKD have demonstrated that **Veverimer** can effectively increase serum bicarbonate levels.^{[1][2]} This document outlines detailed protocols for the long-term administration of **Veverimer** in two key preclinical models: an adenine-induced CKD rat model and a normal mouse model.

Mechanism of Action

Veverimer is a high-capacity, selective, counterion-free, hydrochloric acid-binding polymer.^{[1][2]} In the acidic environment of the stomach, the free amines of the polymer become protonated, allowing for the binding of chloride ions.^[8] This bound HCl is then excreted in the feces, as **Veverimer** itself is not absorbed into the bloodstream.^{[1][2][9]} The removal of gastric HCl stimulates parietal cells to produce more HCl, a process that also involves the release of bicarbonate into the circulation, leading to an increase in serum bicarbonate levels.^[8]

Veverimer's Mechanism of Action.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on **Veverimer**.

Table 1: Pharmacodynamic Effects of **Veverimer** in Normal Mice

Parameter	Control Group (Standard Chow)	Veverimer Group (4.5% w/w in chow)	Duration	Reference
Plasma cHCO_3^- (mEq/L)	~26	~28	5-7 days	[10]
Urine pH	5.5 ± 0.1	7.4 ± 0.1	5-7 days	[10]
Urine Ammonia:Creatinine Ratio	Baseline	~75% decrease	5-7 days	[10]

Table 2: Effects of **Veverimer** in Adenine-Induced CKD Rats

Parameter	Untreated Controls	Veverimer-Treated	Duration	Reference
Serum Bicarbonate	Decreased	Dose-dependent increase to normal range	Not Specified	[1][2]
Fecal Chloride Excretion	Baseline	Significantly increased	Not Specified	[1][2]

Experimental Protocols

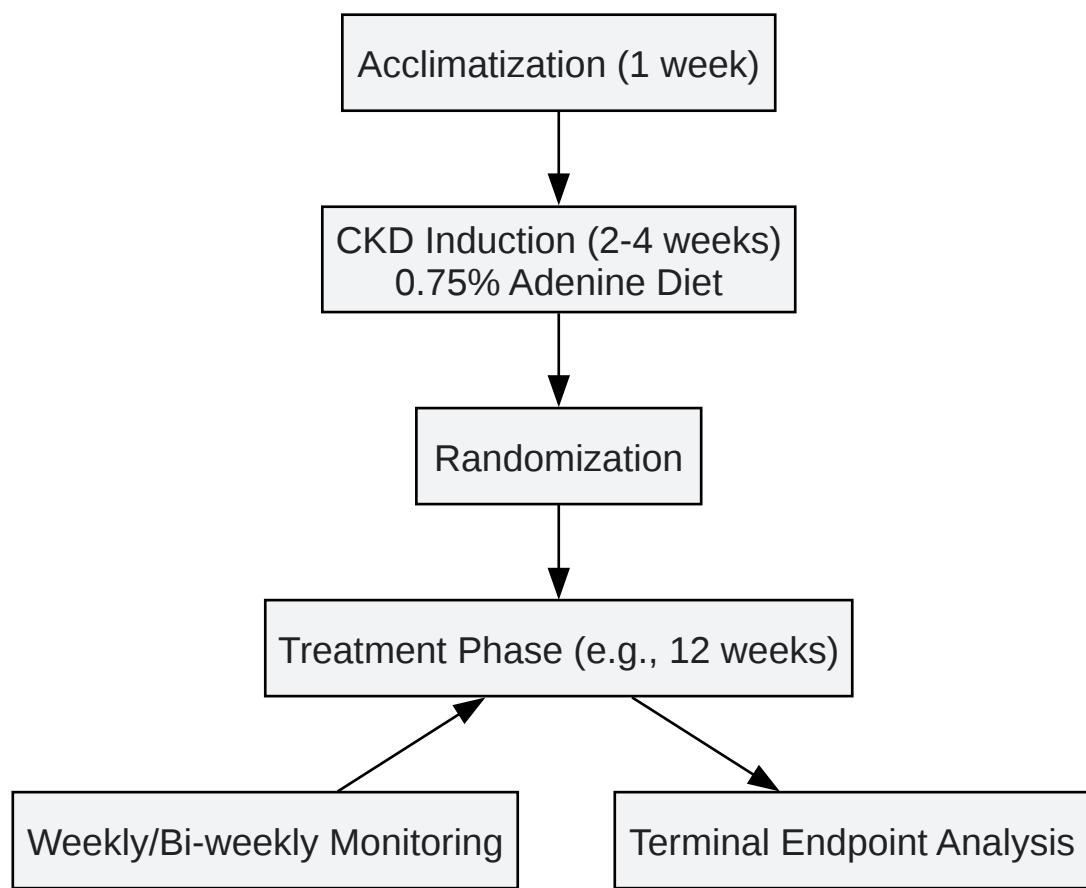
Long-Term Veverimer Administration in an Adenine-Induced CKD Rat Model

This protocol is designed for a long-term study to evaluate the efficacy and safety of **Veverimer** in a well-established rat model of chronic kidney disease and metabolic acidosis.

4.1.1. Materials

- Male Sprague-Dawley rats (7-8 weeks old, 260-280 g)
- Adenine (0.75% w/w in diet)
- Custom rodent diet (e.g., AIN-93M for maintenance)[\[11\]](#)
- **Veverimer**
- Metabolic cages for urine and feces collection
- Blood collection supplies (e.g., capillary tubes, syringes)
- Analytical equipment for measuring serum bicarbonate, creatinine, and electrolytes
- Oral gavage needles (flexible tips recommended)[\[12\]](#)[\[13\]](#)

4.1.2. Experimental Workflow



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Workflow for Adenine-Induced CKD Rat Study.

4.1.3. Detailed Methodology

- Animal Acclimatization (1 week):
 - House male Sprague-Dawley rats in a controlled environment (12:12-h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity).
 - Provide standard chow and water ad libitum.
 - Monitor animal health and body weight daily.
- CKD Induction (2-4 weeks):

- Switch the diet to a custom chow containing 0.75% (w/w) adenine to induce CKD and metabolic acidosis.[\[1\]](#)
- Continue to provide water ad libitum.
- Monitor for signs of illness, body weight, and food/water intake.
- At the end of the induction period, confirm the development of CKD and metabolic acidosis by measuring serum creatinine and bicarbonate from a baseline blood sample.
- Randomization and Grouping:
 - Randomize animals with confirmed CKD and metabolic acidosis into treatment and control groups (n=8-10 per group).
 - Group 1: Vehicle control (e.g., administration of vehicle used for **Veverimer** suspension).
 - Group 2: **Veverimer** low dose (e.g., 1 g/kg/day).
 - Group 3: **Veverimer** high dose (e.g., 3 g/kg/day).
- Long-Term **Veverimer** Administration (e.g., 12 weeks):
 - Dietary Admixture (Preferred for long-term studies):
 - Prepare custom diets with the required concentration of **Veverimer** mixed into the chow. Ensure homogenous mixing.
 - Provide the respective diets to the treatment groups ad libitum.
 - The control group receives the same diet without **Veverimer**.
 - Oral Gavage (If precise daily dosing is required):
 - Suspend **Veverimer** in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
 - Administer the suspension once daily via oral gavage.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - The control group receives the vehicle only.

- Ensure personnel are well-trained in oral gavage to minimize stress and injury to the animals.[12][14]
- Monitoring and Data Collection:
 - Weekly:
 - Measure body weight and food/water intake.
 - Observe clinical signs of health.
 - Bi-weekly:
 - Collect blood samples (e.g., via tail vein) for measurement of serum bicarbonate, electrolytes (Na⁺, K⁺, Cl⁻), creatinine, and blood urea nitrogen (BUN).
 - Place animals in metabolic cages for 24-hour urine and feces collection. Analyze urine for pH, creatinine, and protein. Analyze feces for chloride content.
- Terminal Endpoint Analysis:
 - At the end of the study period, euthanize animals according to approved institutional guidelines.
 - Collect terminal blood samples for comprehensive biochemical analysis.
 - Harvest kidneys for histopathological examination (e.g., H&E staining, Masson's trichrome staining for fibrosis).

Long-Term Veverimer Administration in Normal Mice

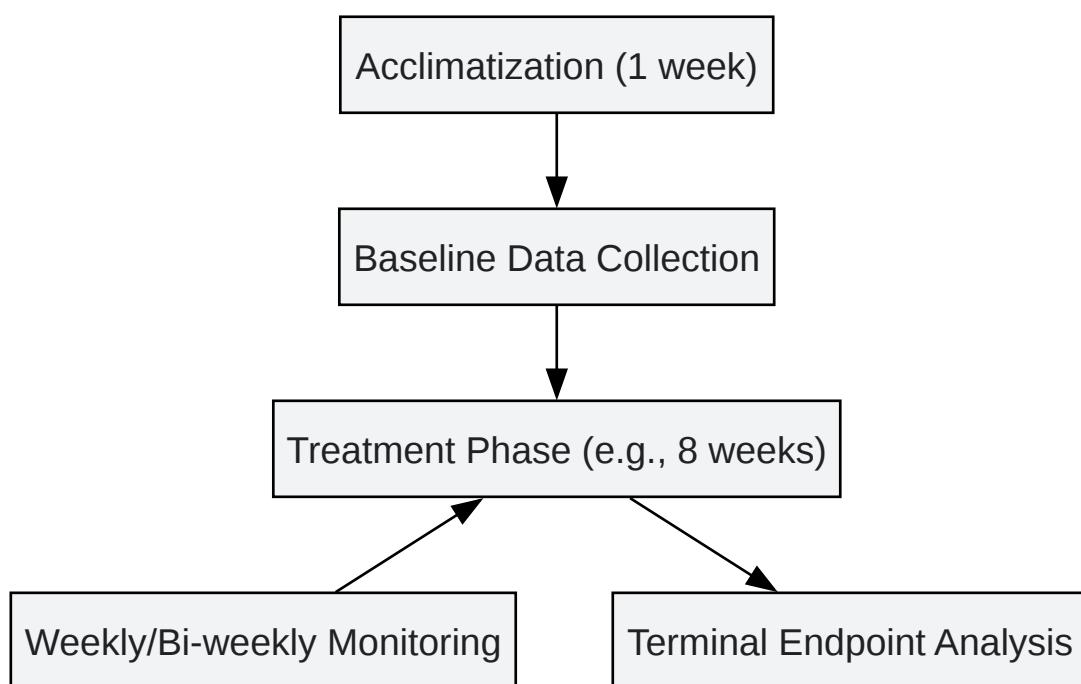
This protocol is designed to assess the long-term physiological effects of **Veverimer** in healthy mice.

4.2.1. Materials

- Male CD-1 mice (e.g., 35-45 g)
- Standard mouse chow

- **Veverimer**
- Metabolic cages
- Blood collection supplies
- Analytical equipment for blood gas analysis and urinary measurements

4.2.2. Experimental Workflow



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Workflow for Long-Term Study in Normal Mice.

4.2.3. Detailed Methodology

- Animal Acclimatization (1 week):
 - House male CD-1 mice under standard vivarium conditions.
 - Provide standard chow and water ad libitum.
 - Monitor animal health daily.

- Baseline Data Collection:
 - Collect baseline blood and spot urine samples for analysis of plasma bicarbonate, blood pH, and urinary pH and ammonia.
- Grouping and Diet Preparation:
 - Randomize mice into two groups (n=8-10 per group).
 - Group 1: Control (standard mouse chow).
 - Group 2: **NeveriMER** (standard mouse chow containing 4.5% w/w **NeveriMER**).[\[10\]](#)
 - Ensure **NeveriMER** is thoroughly and evenly mixed into the chow.
- Long-Term Administration (e.g., 8 weeks):
 - Provide the respective diets to the control and treatment groups ad libitum.
 - Ensure fresh diet is provided regularly.
- Monitoring and Data Collection:
 - Weekly:
 - Measure body weight and food consumption.
 - Observe for any adverse effects.
 - Bi-weekly:
 - Collect spot urine samples for measurement of pH and ammonia-to-creatinine ratio.
 - Monthly:
 - Collect blood samples for measurement of plasma bicarbonate and blood pH.
- Terminal Endpoint Analysis:

- At the end of the study, collect terminal blood samples for final analysis.
- Harvest kidneys and sections of the gastrointestinal tract for histopathological evaluation to assess long-term safety.

Safety and Animal Welfare Considerations

- All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[\[17\]](#)
- Monitor animals regularly for signs of distress, including weight loss exceeding 15-20%, hunched posture, ruffled fur, and lethargy.[\[17\]](#)
- For oral gavage, ensure proper technique and use of appropriate gavage needles to prevent esophageal or gastric injury.[\[12\]](#)[\[13\]](#)[\[15\]](#)[\[16\]](#)
- When preparing diets with **Veverimer**, ensure palatability is not significantly affected to avoid reduced food intake and weight loss.
- Establish clear humane endpoints for the study in consultation with veterinary staff.[\[17\]](#)

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